molecular formula C12H11IN2O2 B2715797 Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate CAS No. 709637-42-3

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate

Cat. No.: B2715797
CAS No.: 709637-42-3
M. Wt: 342.136
InChI Key: RDUQQNNXNJINGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate ( 709637-42-3) is a chemical compound with a molecular formula of C 12 H 11 IN 2 O 2 and a molecular weight of 342.13 g/mol . Its structure is characterized by an (E)-configuration around the prop-2-enoate double bond according to IUPAC nomenclature . As a specialized organic building block, this compound integrates several functional groups—a cyano group, an ester, and an iodo-substituted aniline—into a single molecular framework. The presence of the iodine atom on the phenyl ring makes it a valuable intermediate in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, for constructing complex biaryl or substituted olefin systems . Researchers may employ this compound in the synthesis of more complex molecules for pharmaceutical research and material science applications. Its rigid, planar structure, common in this family of compounds, also suggests potential for investigations in crystal engineering and the development of organic semiconductors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-iodoanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUQQNNXNJINGT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-iodoaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and iodophenyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α-cyano acrylates, which are widely studied for their biological and synthetic utility. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Electronic Comparison

Compound Name Substituent (R) Molecular Weight Key Functional Groups Notable Properties
Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate 4-Iodophenylamino 342.13 Cyano, ethoxycarbonyl, iodo Heavy atom (I) enhances crystallinity; potential halogen bonding
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl 231.25 Cyano, ethoxycarbonyl, methoxy Electron-donating methoxy group increases electron density; syn-periplanar conformation
Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoate 4-Chlorophenyl 235.67 Cyano, ethoxycarbonyl, chloro Moderate electron-withdrawing Cl; Z-configuration observed in crystal structures
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Furan-2-yl 203.19 Cyano, ethoxycarbonyl, furan Heterocyclic substituent influences π-conjugation; lower molecular weight
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chlorophenyl, methoxyamino 296.71 Cyano, ethoxycarbonyl, methoxyamino Methoxyamino group enables intramolecular H-bonding; planar geometry

Key Findings

Substituent Effects: Electronic Properties: The 4-iodophenyl group is weakly electron-withdrawing due to iodine’s polarizability, contrasting with the electron-donating methoxy group in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate . Steric Bulk: Iodine’s larger atomic radius (1.98 Å vs.

Structural Conformation: The syn-periplanar conformation observed in methoxy-substituted analogs (e.g., torsion angle: 3.2°) is influenced by substituent electronic effects . In contrast, Z-configurations are stabilized by intramolecular hydrogen bonds in compounds like Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .

Biological Activity: Derivatives with aryl substituents (e.g., 4-iodophenyl, 4-chlorophenyl) exhibit inhibitory activity against biological targets. For example, 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate inhibits photosystem II electron transport, attributed to its urea moiety and hydrogen-bonding network .

Synthetic Utility: Ethyl 2-cyano-3-ethoxypropenoate is a common precursor for synthesizing pyrido[1,2-a]benzimidazoles and thiazolo[3,2-a]pyrimidines . The iodine substituent in the target compound may facilitate Suzuki-Miyaura cross-coupling reactions due to its reactivity in palladium-catalyzed processes.

Table 2: Crystallographic and Spectroscopic Data

Compound Crystallographic System Hydrogen Bonding IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
This compound Pending (predicted: monoclinic) Intermolecular N–H⋯O (expected) Cyano: ~2220; ester C=O: ~1718 Aromatic H: 7.0–8.2; =CH: ~8.1
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Monoclinic (C2/c) None reported C=O: 1718; C≡N: 2220 Aromatic H: 6.8–7.9; =CH: 8.17
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate Monoclinic (C2/c) N–H⋯N (intermolecular), N–H⋯O (intramolecular) N–H: ~3417; C=O: 1718 Urea NH: ~10.2; =CH: ~8.1

Critical Analysis

  • Iodine’s Role : The iodine atom enhances X-ray diffraction resolution due to its high electron density, simplifying structure determination . However, its bulkiness may reduce solubility compared to fluorine or methoxy analogs .

Biological Activity

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate, with the molecular formula C12H11IN2O2C_{12}H_{11}IN_2O_2 and a molecular weight of 342.13 g/mol, is a compound of significant interest in both chemical and biological research. Its unique structure, featuring a cyano group and an iodinated phenyl ring, endows it with various biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 4-iodoaniline under basic conditions. This process proceeds through a nucleophilic substitution mechanism where the amino group of 4-iodoaniline attacks the cyano group of ethyl cyanoacetate, resulting in the formation of the desired product.

PropertyValue
Molecular FormulaC₁₂H₁₁IN₂O₂
Molecular Weight342.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceYellow solid

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and proteins. The cyano group and the iodinated phenyl ring are critical for these interactions, influencing the compound's binding affinity and specificity. Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study evaluated its sodium salt against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated significant chemopreventive effects, with reductions in both EAC cell volume and count. The mechanism involved apoptosis induction through increased expression of caspase 3, alongside a decrease in osteopontin levels, which are associated with cancer progression .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to interact with various enzymes involved in metabolic pathways, making it a candidate for further research in drug development aimed at conditions such as cancer and other diseases linked to enzyme dysregulation.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant activity of this compound demonstrated its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related damage in cells, which is often linked to chronic diseases including cancer .

Case Study 2: In Vivo Efficacy

In vivo experiments using animal models have shown that treatment with this compound significantly improved liver and kidney histopathology without evident adverse effects, indicating its potential as a therapeutic agent with minimal toxicity .

Comparison with Related Compounds

This compound can be compared to other similar compounds such as ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoate. The presence of different substituents (e.g., methoxy vs. iodo) alters their biological activities and interactions:

Table 2: Comparison of Similar Compounds

Compound NameSubstituentBiological Activity
Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoateMethoxy groupModerate anticancer effects
Ethyl 2-cyano-3-(4-iophenyl)amino prop-2-enoateIodine groupSignificant anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetate derivatives and iodophenyl-substituted amines. For example, using triethyl orthoformate as a catalyst under reflux conditions (e.g., 378 K for 2 hours) in ethanol or acetone solvents. Optimization involves adjusting stoichiometric ratios, solvent polarity, and temperature to enhance yield and purity. Recrystallization from ethanol-acetone mixtures (1:2 ratio) is effective for obtaining single crystals for structural analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR and NMR : To confirm functional groups (e.g., cyano, enamino ester) and substituent positions.
  • Single-crystal X-ray diffraction (SC-XRD) : For precise determination of molecular geometry, bond angles, and hydrogen bonding patterns. Software like SHELXL97 and SHELXS97 are widely used for structure refinement .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for iodine-substituted derivatives .

Q. What safety protocols should be followed during synthesis and handling of this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile reagents. Wear nitrile gloves and protective eyewear when handling cyanoacrylate precursors. Follow protocols for waste disposal of iodinated compounds, as iodine residues may require specialized neutralization .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic structure and reactivity compared to halogenated analogs?

  • Methodological Answer : The iodine atom’s large atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding) and electron-withdrawing effects, which can be quantified via density functional theory (DFT). Compare frontier molecular orbitals (HOMO-LUMO gaps) with chloro/fluoro analogs using Gaussian or ORCA software. Experimental validation includes comparing reaction kinetics in nucleophilic substitution or cycloaddition reactions .

Q. What computational methods are suitable for modeling intermolecular interactions and crystal packing?

  • Methodological Answer :

  • *DFT (B3LYP/6-31G)**: To calculate electrostatic potentials and identify regions prone to hydrogen/halogen bonding.
  • Hirshfeld surface analysis : For visualizing close-contact interactions (e.g., C–H⋯N, N–H⋯O) in crystals. Tools like CrystalExplorer integrate with SC-XRD data .
  • Molecular dynamics (MD) simulations : To study thermal stability and phase transitions using packages like GROMACS .

Q. How can hydrogen bonding patterns and crystal packing be systematically analyzed using crystallographic data?

  • Methodological Answer : Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds into motifs like R22(8)\text{R}_2^2(8). Software such as Mercury (CCDC) or SHELXTL generates interaction diagrams. For iodine derivatives, evaluate the role of Iπ\text{I} \cdots \pi interactions in stabilizing layered structures .

Q. How should discrepancies in reported thermodynamic properties (e.g., heat capacities) be resolved?

  • Methodological Answer : Standardize measurement protocols using adiabatic calorimetry (e.g., TAU-10 calorimeter) across the full temperature range (78–370 K). Cross-validate data with differential scanning calorimetry (DSC) and ensure sample purity via HPLC. Discrepancies may arise from polymorphic forms or solvent inclusion in crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.